molecular formula C21H16N2O2 B13587560 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide

2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide

Cat. No.: B13587560
M. Wt: 328.4 g/mol
InChI Key: VDJWXHUDCATMJN-UHFFFAOYSA-N
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Description

2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide is an organic compound belonging to the class of acridones. These compounds are characterized by the presence of a ketone group attached to the C9 carbon atom of the acridine moiety. Acridones are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide typically involves the reaction of acridinylacetic acid with an amine in the presence of coupling agents. One common method includes the use of N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-(dimethylamino)pyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dimethylformamide (DMF) at room temperature, yielding the desired product in good yield .

Chemical Reactions Analysis

2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Due to its biological activity, it is studied for its potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound is known to induce apoptosis in cancer cells by activating certain signaling pathways. It can also inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

2-(9-oxo-9,10-dihydroacridin-10-yl)-N-phenylacetamide can be compared with other acridone derivatives such as:

Properties

Molecular Formula

C21H16N2O2

Molecular Weight

328.4 g/mol

IUPAC Name

2-(9-oxoacridin-10-yl)-N-phenylacetamide

InChI

InChI=1S/C21H16N2O2/c24-20(22-15-8-2-1-3-9-15)14-23-18-12-6-4-10-16(18)21(25)17-11-5-7-13-19(17)23/h1-13H,14H2,(H,22,24)

InChI Key

VDJWXHUDCATMJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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